3-Amino-1,2,4-triazole-5-carboxylic acid 3-Amino-1,2,4-triazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 3641-13-2
VCID: VC21108259
InChI: InChI=1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7)
SMILES: C1(=NC(=NN1)N)C(=O)O
Molecular Formula: C3H4N4O2
Molecular Weight: 128.09 g/mol

3-Amino-1,2,4-triazole-5-carboxylic acid

CAS No.: 3641-13-2

Cat. No.: VC21108259

Molecular Formula: C3H4N4O2

Molecular Weight: 128.09 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1,2,4-triazole-5-carboxylic acid - 3641-13-2

Specification

CAS No. 3641-13-2
Molecular Formula C3H4N4O2
Molecular Weight 128.09 g/mol
IUPAC Name 3-amino-1H-1,2,4-triazole-5-carboxylic acid
Standard InChI InChI=1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7)
Standard InChI Key MVRGLMCHDCMPKD-UHFFFAOYSA-N
Isomeric SMILES C1(=NNC(=N1)[NH3+])C(=O)[O-]
SMILES C1(=NC(=NN1)N)C(=O)O
Canonical SMILES C1(=NNC(=N1)[NH3+])C(=O)[O-]

Introduction

Chemical Structure and Properties

3-Amino-1,2,4-triazole-5-carboxylic acid has a molecular formula of C₃H₄N₄O₂, featuring a triazole ring with three nitrogen atoms in positions 1, 2, and 4. The compound has an amino group (-NH₂) at position 3 and a carboxylic acid group (-COOH) at position 5 of the triazole ring. This structural arrangement creates multiple potential binding sites for interactions with biological macromolecules such as enzymes.

The compound is often found in its hydrate form (C₃H₄N₄O₂·xH₂O), which affects its solubility properties. The presence of the amino group confers basic properties, while the carboxylic acid group contributes acidic properties, making this compound amphoteric in nature. This dual functionality contributes significantly to its chemical versatility and reaction potential.

Table 1: Chemical Properties of 3-Amino-1,2,4-triazole-5-carboxylic Acid

PropertyValue/Description
Molecular FormulaC₃H₄N₄O₂ (Anhydrous)
Molecular Formula (Hydrate)C₃H₄N₄O₂·xH₂O
Molecular Weight128.09 g/mol (Anhydrous)
StructureFive-membered triazole ring with amino group at position 3 and carboxylic acid at position 5
Functional GroupsAmino (-NH₂), Carboxylic acid (-COOH)
Chemical CharacteristicsAmphoteric (contains both acidic and basic groups)

Biological Activity

3-Amino-1,2,4-triazole-5-carboxylic acid exhibits significant biological activity, particularly as an enzyme inhibitor. Research has demonstrated its inhibitory effect on catalase, an important antioxidant enzyme that scavenges hydrogen peroxide, which is a reactive oxygen species produced during cellular metabolism .

Catalase plays a crucial role in protecting cells from oxidative damage by converting hydrogen peroxide to water and oxygen. The ability of 3-Amino-1,2,4-triazole-5-carboxylic acid to inhibit this enzyme suggests potential applications in studying oxidative stress pathways and possibly in developing therapeutic approaches for conditions where modulation of reactive oxygen species is beneficial.

The inhibitory effect of 3-Amino-1,2,4-triazole-5-carboxylic acid on catalase is pH-dependent, with varying degrees of inhibition observed at different pH levels. This pH-dependency adds another dimension to its potential applications, as it suggests that the compound's activity can be modulated by environmental conditions .

Enzyme Inhibition Studies

Detailed research has been conducted on the inhibitory effect of 3-Amino-1,2,4-triazole-5-carboxylic acid on human blood erythrocyte catalase. The studies revealed that the compound inhibits catalase enzyme activity with different potencies depending on the pH of the environment. This pH-dependent inhibition provides valuable insights into the mechanism of interaction between the compound and the enzyme .

The inhibition of catalase by 3-Amino-1,2,4-triazole-5-carboxylic acid has been quantified using IC₅₀ values (the concentration of the inhibitor that reduces enzyme activity by 50%) at different pH levels. The results showed significant variation in inhibition potency across the pH range tested .

Table 2: Inhibition of Human Blood Erythrocyte Catalase by 3-Amino-1,2,4-triazole-5-carboxylic Acid at Different pH Levels

pH LevelIC₅₀ Value (μM)Inhibition Strength
5.549.01Weakest
7.523.21Strongest

As shown in Table 2, the strongest inhibition was observed at pH 7.5 with an IC₅₀ value of 23.21 μM, while the weakest inhibition occurred at pH 5.5 with an IC₅₀ value of 49.01 μM . This pH-dependent inhibition pattern suggests that the protonation state of either the enzyme or the inhibitor (or both) significantly influences their interaction.

The variation in inhibition potency with pH changes provides valuable information about the mechanism of enzyme inhibition and could potentially be exploited in applications where controlled inhibition of catalase is desired.

Applications in Research and Industry

3-Amino-1,2,4-triazole-5-carboxylic acid has several potential applications in both research and industrial contexts:

In biochemical research, the compound's ability to inhibit catalase makes it a valuable tool for studying oxidative stress pathways and the role of hydrogen peroxide in cellular processes. Researchers can use this compound to modulate catalase activity in experimental settings, helping to elucidate the complex interplay between reactive oxygen species and cellular functions .

In pharmaceutical development, the compound serves as an important building block for synthesizing more complex structures, particularly purine nucleotide analogs . This makes it a valuable intermediate in drug discovery processes, especially for developing compounds that target nucleic acid metabolism.

The compound's pH-dependent enzyme inhibition properties could also be exploited in developing controlled-release formulations or environment-responsive drugs. The varying inhibition potency at different pH levels suggests applications where activity needs to be modulated based on local environment conditions, such as the varying pH found in different tissues or cellular compartments .

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